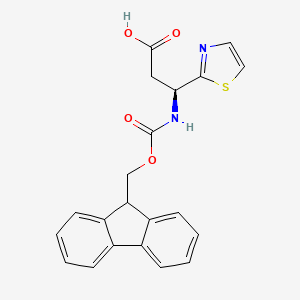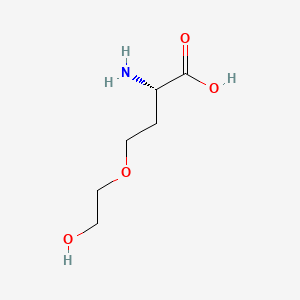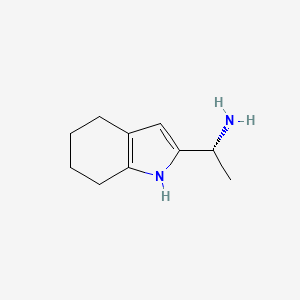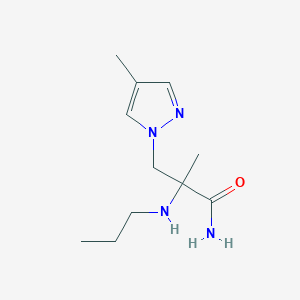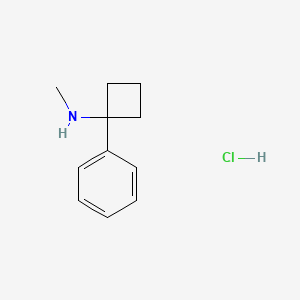
N-methyl-1-phenylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by a cyclobutane ring substituted with a phenyl group and a methylamine group. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Methylation: The methylamine group can be introduced through a reductive amination process using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-methyl-1-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
科学的研究の応用
N-methyl-1-phenylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-methyl-1-phenylpropan-1-amine hydrochloride
- N-methyl-1-phenylcyclopropan-1-amine hydrochloride
Uniqueness
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or substituents. This uniqueness makes it valuable for specific research and industrial applications.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
N-methyl-1-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11(8-5-9-11)10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H |
InChIキー |
FPIFSPHCTMHXHU-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
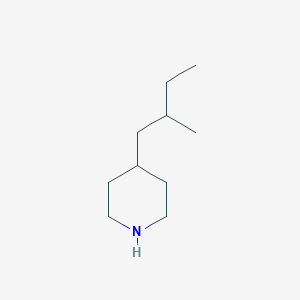
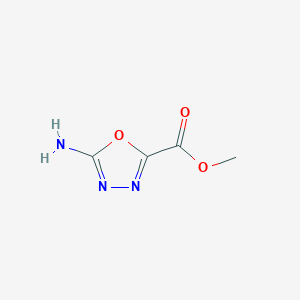


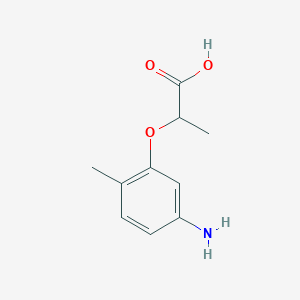
![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
